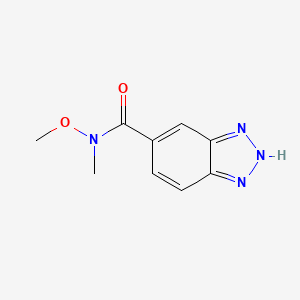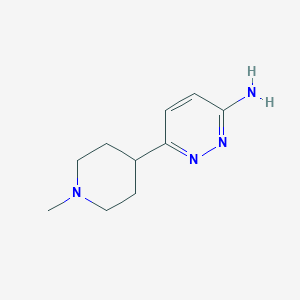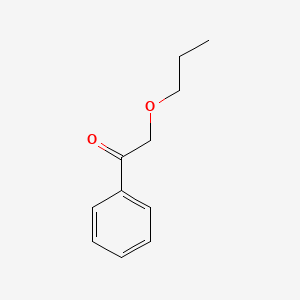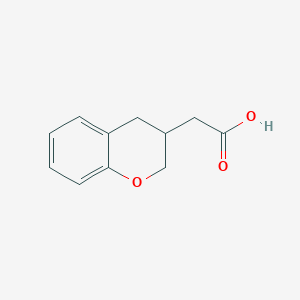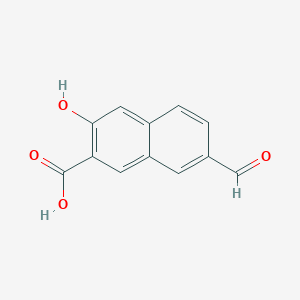
7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid
描述
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is an organic compound with a naphthalene backbone. This compound is characterized by the presence of a formyl group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved using Vilsmeier-Haack reaction, where the hydroxynaphthalene carboxylic acid is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid undergoes various types of chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: 7-Carboxy-3-hydroxynaphthalene-2-carboxylic acid.
Reduction: 7-Hydroxymethyl-3-hydroxynaphthalene-2-carboxylic acid.
Substitution: Various esters or ethers depending on the substituents used.
科学研究应用
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
相似化合物的比较
Similar Compounds
3-Hydroxynaphthalene-2-carboxylic acid: Lacks the formyl group at the 7th position.
7-Hydroxy-3-formylnaphthalene-2-carboxylic acid: Has a hydroxyl group instead of a formyl group at the 7th position.
Uniqueness
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C12H8O4 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC 名称 |
7-formyl-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-6-7-1-2-8-5-11(14)10(12(15)16)4-9(8)3-7/h1-6,14H,(H,15,16) |
InChI 键 |
RTIUWXJUJKDMPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2C=C1C=O)C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

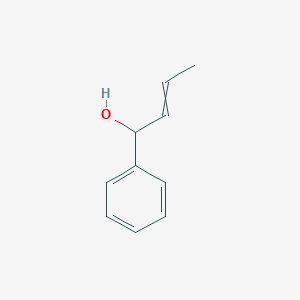
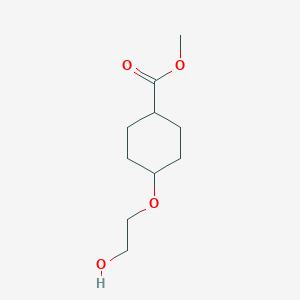
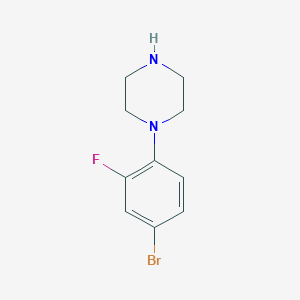
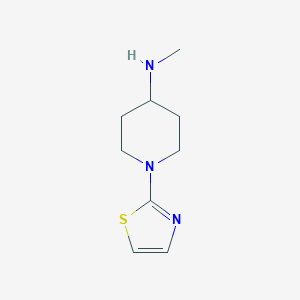
![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
